molecular formula C8H10N2O B12976127 8-Amino-2,3-dihydroindolizin-5(1H)-one

8-Amino-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B12976127
M. Wt: 150.18 g/mol
InChI Key: KUQCCAQOVJTOLG-UHFFFAOYSA-N
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Description

8-Amino-2,3-dihydroindolizin-5(1H)-one is a bicyclic alkaloid derivative featuring a partially saturated indolizine core with an amino (-NH₂) substituent at the 8-position and a ketone group at the 5-position.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

8-amino-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C8H10N2O/c9-6-3-4-8(11)10-5-1-2-7(6)10/h3-4H,1-2,5,9H2

InChI Key

KUQCCAQOVJTOLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)N2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Amino-2,3-dihydroindolizin-5(1H)-one depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs of 8-amino-2,3-dihydroindolizin-5(1H)-one include derivatives with substituents at the 6- or 7-positions. The table below summarizes their molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 8-NH₂ C₈H₁₀N₂O 150.18 (hypothetical) Amino group enhances nucleophilicity
6-Hydroxy-2,3-dihydro-1H-indolizin-5-one 6-OH C₈H₉NO₂ 151.17 Polar hydroxy group increases solubility
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one 6-NH-Benzyl C₁₅H₁₄N₂O 238.29 Lipophilic benzyl group improves membrane permeability
6,7-Diphenyl-2,3-dihydroindolizin-5(1H)-iminium chloride 6,7-Ph, iminium chloride C₂₃H₂₁ClN₂ 360.88 Cationic iminium structure enhances reactivity in electrophilic substitutions
Unsubstituted 2,3-dihydroindolizin-5(1H)-one (53) None C₈H₉NO 135.16 Inert in Baeyer–Villiger monooxygenase (BVMO) assays

Reactivity and Functionalization

  • This suggests that electron-donating substituents (e.g., -NH₂ at position 8) might enhance reactivity in such systems .
  • Synthetic Pathways: Copper(I)-catalyzed coupling (e.g., using CuI and Cs₂CO₃ in DMF) is a common method for introducing aromatic or amino groups, as seen in the synthesis of CzBBIT (). Similar strategies could apply to 8-amino derivatives .

Critical Observations and Contradictions

  • Enzymatic Selectivity: While unsubstituted and 6-hydroxy derivatives (53, 54) were inert in BVMO assays, minor structural changes (e.g., C6 alkylation) induced reactivity. This underscores the enzyme’s sensitivity to substituent position and electronic effects .

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